

Targeting Peripheral Pain Pathways: A Technical Guide to A-317491

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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

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Executive Summary

A-317491 is a potent, selective, non-nucleotide antagonist of the P2X3 homomeric and P2X2/3 heteromeric receptors.^{[1][2][3][4][5][6][7]} Unlike early purinergic antagonists (e.g., TNP-ATP) which were metabolically unstable and non-selective, A-317491 represents a stable, high-affinity probe.

This guide details the technical application of A-317491 in pre-clinical research, focusing on its utility in dissecting the role of peripheral vs. spinal P2X3 signaling in chronic nociception.

Part 1: Molecular Profile & Pharmacodynamics

Chemical Identity

A-317491 is a tricarboxylic acid derivative. Its non-nucleotide structure confers metabolic stability, preventing degradation by ecto-nucleotidases that rapidly hydrolyze ATP analogs.

- IUPAC Name: 5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid^[8]

- Stereochemistry: The (S)-enantiomer is the active biological agent. The (R)-enantiomer (A-317344) is significantly less active and serves as an excellent negative control in experimental designs.
- Solubility Profile:
 - Free Acid: Insoluble in water; requires DMSO or pH adjustment (basic) for solubilization.
 - Sodium Salt: Soluble in water (~15 mg/mL), making it preferred for in vivo aqueous formulations.

Mechanism of Action

A-317491 acts as a competitive antagonist at the ATP binding site. P2X3 receptors are trimeric ion channels; ATP binds at the interface between subunits. A-317491 occupies this orthosteric site, preventing the conformational change required for channel gating and subsequent Ca²⁺ influx.

Selectivity Profile

The compound exhibits >100-fold selectivity for P2X3 and P2X2/3 over other P2 receptors (P2X1, P2X4, P2X7) and has no significant activity at other neurotransmitter receptors at concentrations <10 μM.

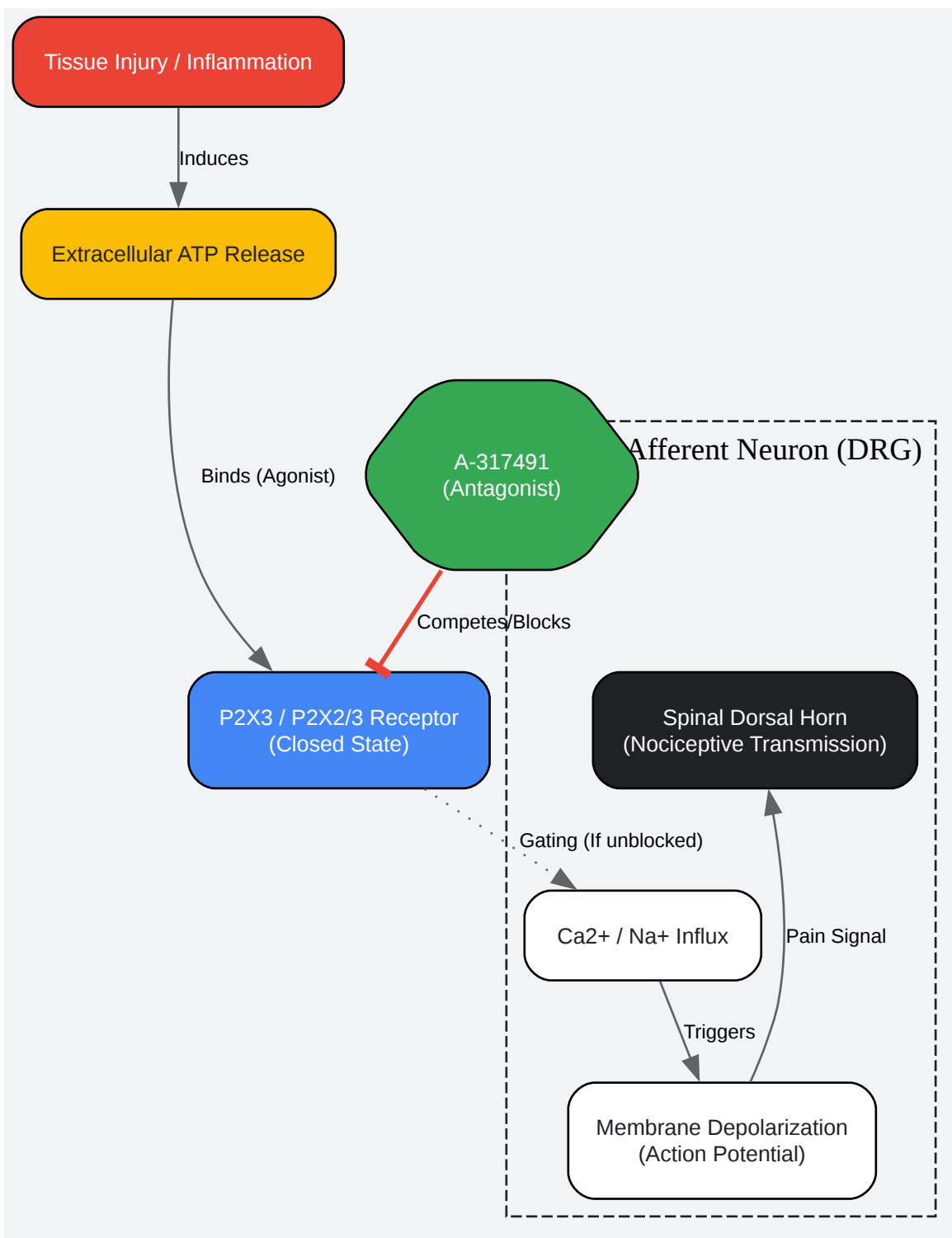
Table 1: Binding Affinity (K_i) and Potency (IC₅₀) Across Species

Target Receptor	Species	Ki (nM)	IC50 (nM)*	Selectivity Ratio
P2X3 (Homomer)	Human	22	~97	1x (Reference)
P2X3 (Homomer)	Rat	22	~20-50	1x
P2X2/3 (Heteromer)	Human	9	~25	High Affinity
P2X2/3 (Heteromer)	Rat	92	~100	Moderate Affinity
P2X1	Human	>2,500	>4,000	Low
P2X7	Human	>8,000	>10,000	Negligible

*IC50 values are dependent on agonist concentration (typically tested against 30-100 nM α,β -meATP).

Part 2: Visualizing the Signaling Blockade

The following diagram illustrates the mechanistic interruption of the nociceptive signal by A-317491 at the primary afferent neuron.



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Caption: A-317491 competitively inhibits ATP binding at P2X3 receptors on DRG neurons, preventing depolarization.

Part 3: In Vitro Experimental Protocols

Protocol A: Calcium Imaging (FLIPR Assay)

Purpose: High-throughput validation of antagonist potency.

- Cell Line: HEK293 or 1321N1 cells stably transfected with human or rat P2X3.
- Reagents:
 - Agonist: α,β -methylene ATP (α,β -meATP).^{[1][3]} This is preferred over ATP as it is resistant to degradation.
 - Dye: Fluo-4 AM or Fura-2 (calcium indicators).
- Workflow:
 - Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.
 - Loading: Aspirate media. Load cells with Fluo-4 AM (4 μ M) in HBSS buffer + 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.
 - Pre-treatment: Add A-317491 (varying concentrations, e.g., 0.1 nM to 10 μ M) 15 minutes prior to agonist addition.
 - Stimulation: Inject α,β -meATP (EC80 concentration, typically ~100 nM).
 - Readout: Measure fluorescence intensity (excitation 488 nm, emission 525 nm).
 - Calculation: Plot % Inhibition vs. Log[A-317491] to determine IC50.

Protocol B: Whole-Cell Patch Clamp (Electrophysiology)

Purpose: Definitive characterization of channel kinetics and block reversibility.

- Preparation: Isolate Dorsal Root Ganglion (DRG) neurons from Sprague-Dawley rats.
- Internal Solution (Pipette): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

- External Solution (Bath): Standard Tyrode's solution containing 2 mM Ca²⁺ and 1 mM Mg²⁺.
- Voltage Clamp: Hold membrane potential at -60 mV.
- Application:
 - Apply α,β -meATP (10 μ M) via rapid perfusion system (2s duration) to elicit inward current.
 - Allow 2-minute wash/recovery (P2X3 desensitizes rapidly; recovery time is critical).
 - Perfuse A-317491 for 2 minutes.
 - Re-apply α,β -meATP in the presence of A-317491.
- Validation: Demonstrate that the block is reversible upon washout of A-317491.

Part 4: In Vivo Application & Formulation

Formulation Strategy

A-317491 is an acid.[3] For in vivo use, proper pH is non-negotiable to prevent precipitation and tissue irritation.

- Vehicle: 0.9% Saline with minimal NaOH to adjust pH to 7.0–7.4.
- Stock Prep: Dissolve A-317491 free acid in a small volume of 0.1 N NaOH, then dilute with saline. Alternatively, use the Sodium Salt hydrate directly in saline.
- Stability: Fresh preparation recommended. Protect from light.

Dosing and Routes

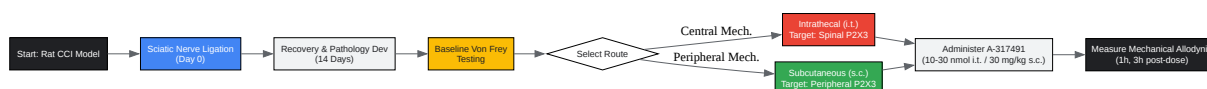
A-317491 has poor Blood-Brain Barrier (BBB) permeability. This property allows researchers to distinguish between peripheral and central mechanisms.

- Systemic (Subcutaneous/Intravenous):
 - Dose: 10–30 mg/kg.[5]

- Target: Peripheral nerve terminals (skin, muscle, viscera).
- Outcome: Reduces hyperalgesia in inflammatory models; less effective in established neuropathic pain unless high doses are used.
- Intrathecal (Spinal):
 - Dose: 10–30 nmol (rat).[4]
 - Target: Central terminals of primary afferents in the dorsal horn.
 - Outcome: Highly effective in neuropathic pain (CCI, Chung model).

Experimental Workflow: Neuropathic Pain Model

The following Graphviz diagram outlines the decision tree for testing A-317491 in a Chronic Constriction Injury (CCI) model.



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Caption: Workflow for assessing A-317491 efficacy in neuropathic pain via differential administration routes.

Part 5: References

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